molecular formula C27H28N2O B2495297 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone CAS No. 2034291-35-3

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone

Cat. No. B2495297
CAS RN: 2034291-35-3
M. Wt: 396.534
InChI Key: NVVCQWXZDKBLQI-UHFFFAOYSA-N
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Description

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone, also known as DPIE, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Transformations

Research has demonstrated innovative methods for synthesizing complex heterocyclic compounds, including those similar to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone. For instance, an Ugi reaction incorporating a redox-neutral amine C-H functionalization step has been explored for creating pyrrolidine and tetrahydroisoquinoline (THIQ) derivatives through reactions with aromatic aldehydes and isocyanides. These reactions are promoted by acetic acid, presenting a new variant of the Ugi reaction (Zhu & Seidel, 2016). Furthermore, the synthesis of pyrrolo- and indoloisoquinolinones via intramolecular cyclizations showcases the chemical versatility and potential for structural diversification of these compounds (Katritzky, Mehta, & He, 2001).

Biological Activities and Potential Medicinal Applications

The pyrrolo-isoquinoline moiety is notable in various alkaloid families, such as erythrines and lamellarins, which are known for their biological activities. Research into asymmetric synthesis of hexahydropyrrolo-isoquinolines has unveiled methods for constructing these compounds, highlighting their significance as intermediates for alkaloid synthesis and their potential for developing novel pharmacological agents (Fraile et al., 2012). Additionally, the exploration of new synthetic methodologies, such as organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], underscores the ongoing interest in leveraging these compounds for medicinal chemistry due to their high enantiopurity and structural diversity, which are crucial for biological activity (Chen et al., 2009).

Advanced Materials and Catalysis

Research into lanthanide-based dinuclear clusters with Schiff base derivatives, including compounds structurally related to this compound, has provided insights into their synthesis, structures, and magnetic properties. Such studies not only broaden our understanding of the chemical versatility of these compounds but also open new avenues for their application in materials science and catalysis (Wang et al., 2021).

Mechanism of Action

properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O/c30-27(26(22-10-3-1-4-11-22)23-12-5-2-6-13-23)29-18-16-25(20-29)28-17-15-21-9-7-8-14-24(21)19-28/h1-14,25-26H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVCQWXZDKBLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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